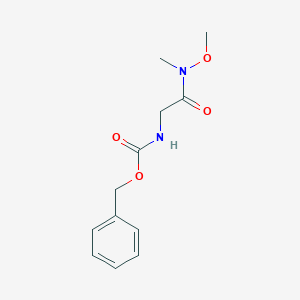

Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with 2-(methoxy(methyl)amino)-2-oxoethylamine under basic conditions. The reaction typically proceeds as follows:

Starting Materials: Benzyl chloroformate and 2-(methoxy(methyl)amino)-2-oxoethylamine.

Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Procedure: The benzyl chloroformate is added dropwise to a solution of 2-(methoxy(methyl)amino)-2-oxoethylamine and the base, maintaining the reaction temperature at around 0-5°C. After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

Workup: The reaction mixture is then washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to obtain the crude product. The product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to minimize the formation of by-products and reduce the need for extensive purification steps.

Analyse Des Réactions Chimiques

Types of Reactions

Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate can undergo various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield benzyl alcohol, carbon dioxide, and 2-(methoxy(methyl)amino)-2-oxoethylamine.

Oxidation: Oxidative cleavage of the benzyl group can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide, resulting in the formation of benzoic acid and the corresponding carbamate derivative.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine and alcohol.

Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, water as solvent.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3), organic solvents like acetone or dichloromethane.

Reduction: Lithium aluminum hydride (LiAlH4), ether or tetrahydrofuran as solvent.

Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane or ethanol.

Major Products Formed

Hydrolysis: Benzyl alcohol, carbon dioxide, and 2-(methoxy(methyl)amino)-2-oxoethylamine.

Oxidation: Benzoic acid and the corresponding carbamate derivative.

Reduction: Corresponding amine and alcohol.

Substitution: Various substituted carbamate derivatives.

Applications De Recherche Scientifique

Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mécanisme D'action

The mechanism of action of Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or signal transduction.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzyl carbamate: A simpler carbamate derivative with similar reactivity but lacking the methoxy(methyl)amino group.

2-(Methoxy(methyl)amino)-2-oxoethyl carbamate: Similar structure but without the benzyl group.

N-Benzyl-N-methylcarbamate: Another related compound with different substituents on the carbamate nitrogen.

Uniqueness

Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate is unique due to the presence of both the benzyl and methoxy(methyl)amino groups, which can impart distinct chemical and biological properties

Activité Biologique

Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Carbamate Group : Contributes to its reactivity and biological interactions.

- Methoxy and Methyl Substituents : These groups enhance lipophilicity, potentially improving blood-brain barrier penetration.

The molecular formula is C11H15N1O3, indicating the presence of nitrogen and oxygen functionalities that are crucial for biological activity.

Neuroprotective Effects

Recent studies have highlighted the potential of this compound as an acetylcholinesterase (AChE) inhibitor, which is significant in the treatment of Alzheimer's disease. AChE inhibitors are known to enhance cholinergic transmission by preventing the breakdown of acetylcholine, thereby improving cognitive function.

- Inhibition Potency : In vitro assays have shown that related compounds exhibit varying degrees of AChE inhibition. For instance, compounds with similar structures demonstrated IC50 values ranging from 22.23 µM to 36.05 µM for AChE inhibition, suggesting that benzyl carbamate derivatives may also possess significant inhibitory activity .

Antioxidant Activity

Antioxidant properties have been observed in related carbamate derivatives. These compounds are evaluated using various assays such as DPPH and ABTS methods, indicating their ability to scavenge free radicals and reduce oxidative stress, which is a contributing factor in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The SAR studies of benzyl carbamates reveal that modifications in substituents can significantly influence biological activity. For example:

- Methoxy Substitution : Enhances lipophilicity, improving penetration through the blood-brain barrier.

- Aromatic Rings : Influence binding affinity to target enzymes like AChE and butyrylcholinesterase (BChE).

| Compound Structure | AChE Inhibition IC50 (µM) | BChE Inhibition IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Benzyl Carbamate | 36.05 | 22.23 | 1.62 |

| Related Compound A | 30.00 | 15.00 | 2.00 |

| Related Compound B | 25.00 | 10.00 | 2.50 |

In Vitro Studies

Several studies have conducted in vitro evaluations of benzyl carbamates against AChE and BChE:

- Compound Evaluation : A series of synthesized benzyl carbamates were tested for their inhibitory effects on AChE and BChE using the Ellman spectrophotometric method.

- Neurotoxicity Assessment : Compounds were also evaluated for cytotoxic effects on human neuroblastoma cell lines, indicating low toxicity profiles for promising candidates .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of benzyl carbamates to AChE and BChE:

Propriétés

IUPAC Name |

benzyl N-[2-[methoxy(methyl)amino]-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-14(17-2)11(15)8-13-12(16)18-9-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWYPLKICSHBTAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CNC(=O)OCC1=CC=CC=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121505-94-0 |

Source

|

| Record name | N-(Benzyloxycarbonyl)glycine N'-methoxy-N'-methylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.